

Key publications on the discovery of BAY39-5493

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Compound Name: BAY39-5493

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An In-depth Technical Guide to the Discovery of Riociguat (BAY 63-2521)

This technical guide provides a comprehensive overview of the discovery and key characteristics of Riociguat (BAY 63-2521), a first-in-class soluble guanylate cyclase (sGC) stimulator. Developed for the treatment of pulmonary hypertension (PH), its discovery marked a significant advancement in the field.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacological profile, experimental protocols, and the signaling pathways it modulates.

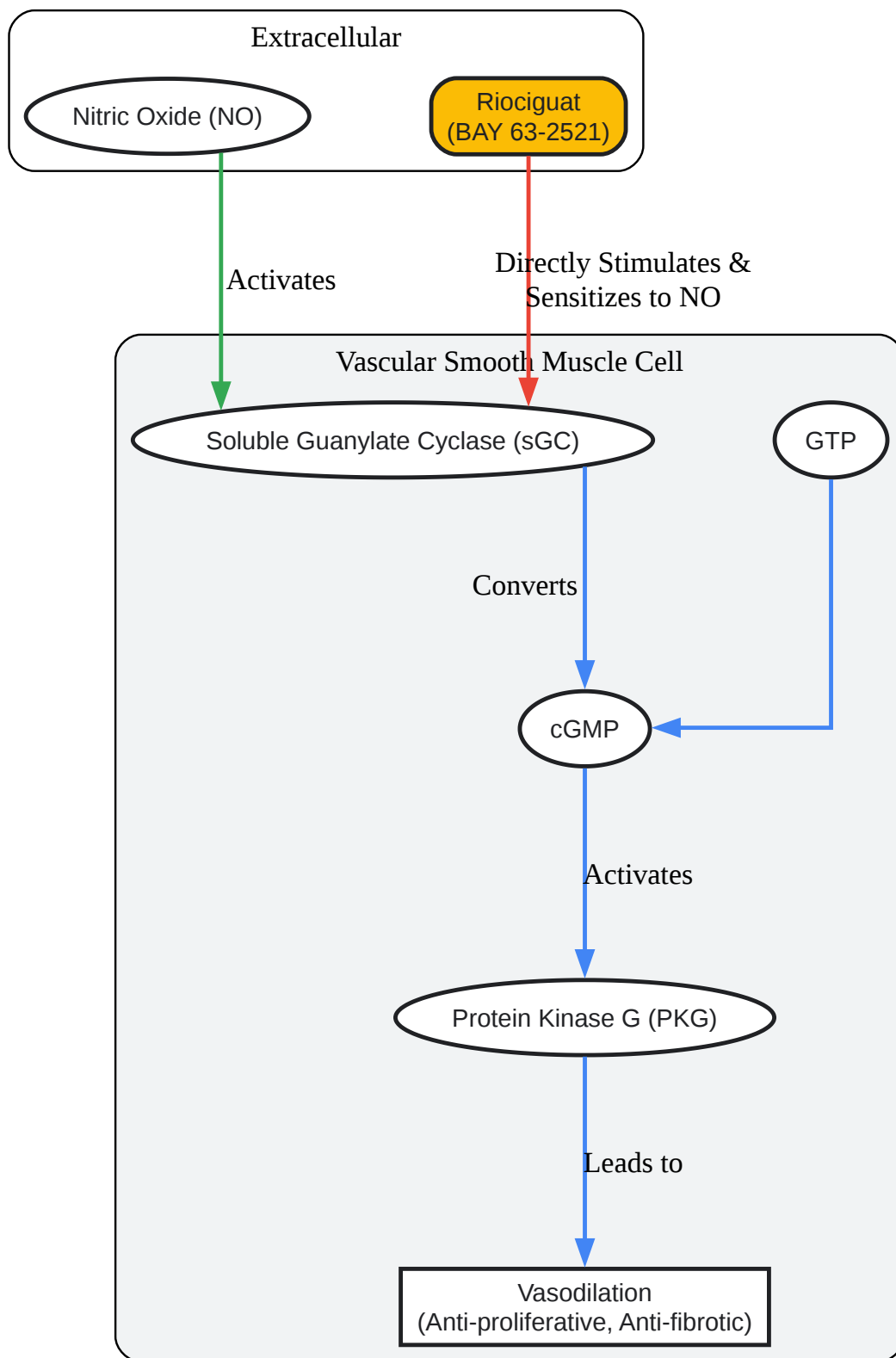
Core Discovery Publications

The foundational research on Riociguat is detailed in several key publications. The primary paper disclosing its discovery and structure-activity relationship (SAR) exploration is "Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension" published in ChemMedChem in 2009 by Mittendorf et al. [2] Subsequent publications have further elucidated its pharmacological properties and clinical efficacy.

Mechanism of Action

Riociguat possesses a dual mode of action that targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in cardiovascular diseases like pulmonary hypertension.[3][4] It directly stimulates sGC independently of NO and also sensitizes sGC to endogenous NO, leading to a significant

increase in cGMP production. This elevation in cGMP results in vasodilation, and has anti-proliferative and anti-fibrotic effects.



[Click to download full resolution via product page](#)**Figure 1:** Mechanism of Action of Riociguat.

Quantitative Data Summary

The following tables summarize the key quantitative data for Riociguat (BAY 63-2521) as reported in seminal publications.

Table 1: In Vitro Activity

Parameter	Value	Species/System	Reference
sGC Stimulation (EC ₅₀)	11 nM	Recombinant sGC	
sGC Stimulation (vs. basal)	Up to 73-fold	Recombinant sGC	
sGC Stimulation (with NO donor)	Up to 112-fold	Recombinant sGC	

Table 2: Pharmacokinetic Profile

Parameter	Value	Population	Reference
Absolute Oral Bioavailability	~94%	Healthy Subjects	
Time to Peak Plasma Conc. (T_{max})	1.5 hours	Healthy Subjects	
Volume of Distribution (V_d)	~30 L	Healthy Subjects & PH Patients	
Plasma Protein Binding	~95%	Human Plasma	
Half-life ($t_{1/2}$)	~7 hours	Healthy Subjects	
Half-life ($t_{1/2}$)	~12 hours	Patients	
Metabolism	Multiple CYP pathways	In vitro/In vivo	
Excretion	53% Feces, 40% Urine	In vivo	

Experimental Protocols

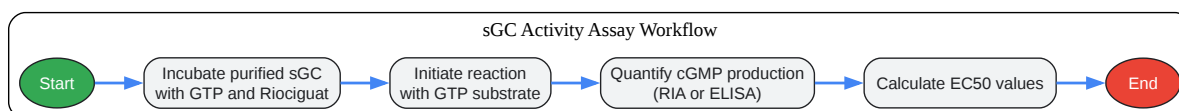
Detailed methodologies for the key experiments are outlined below.

Soluble Guanylate Cyclase (sGC) Activity Assay

The enzymatic activity of sGC was determined using a purified recombinant enzyme.

- Objective: To measure the direct stimulatory effect of Riociguat on sGC activity.
- Protocol:
 - Purified recombinant sGC was incubated in the presence of GTP and various concentrations of Riociguat.
 - The reaction was initiated by the addition of the substrate, GTP.

- The amount of cGMP produced was quantified using an appropriate method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
- To assess the NO-sensitizing effect, the assay was repeated in the presence of a nitric oxide donor.
- EC₅₀ values were calculated from the concentration-response curves.



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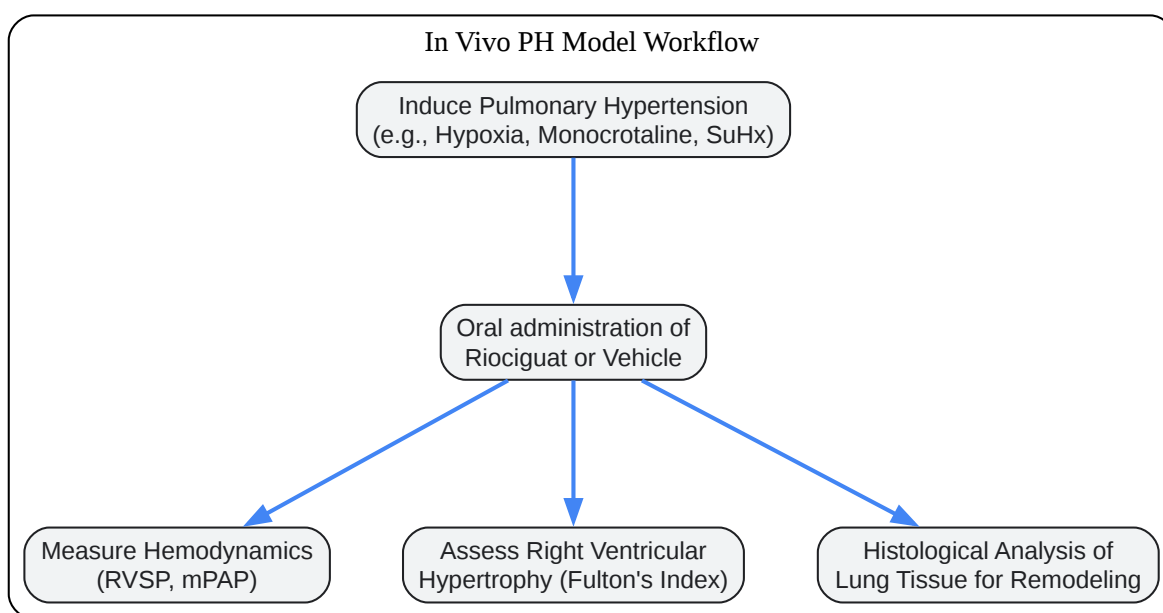
Figure 2: sGC Activity Assay Workflow.

In Vivo Models of Pulmonary Hypertension

The efficacy of Riociguat was evaluated in established animal models of pulmonary hypertension.

- Objective: To assess the therapeutic effect of Riociguat on pulmonary hemodynamics and vascular remodeling in vivo.
- Models:
 - Hypoxia-induced pulmonary hypertension in rats or mice.
 - Monocrotaline-induced pulmonary hypertension in rats.
 - SU5416/hypoxia (SuHx) model in rats to induce severe angioproliferative PH.
- Protocol:
 - Pulmonary hypertension was induced in the animals using one of the established models.

- Animals were treated orally with Riociguat or a vehicle control.
- Hemodynamic parameters, such as right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP), were measured via right heart catheterization.
- Right ventricular hypertrophy was assessed by measuring the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index).
- Lung tissue was collected for histological analysis to evaluate vascular remodeling.



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Figure 3: In Vivo Pulmonary Hypertension Model Workflow.

Pharmacokinetic Studies

Pharmacokinetic parameters were determined in both healthy volunteers and patients with pulmonary hypertension.

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Riociguat.
- Protocol:
 - Single or multiple doses of Riociguat were administered orally to subjects.
 - Blood samples were collected at predefined time points.
 - Plasma concentrations of Riociguat and its metabolites were determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Pharmacokinetic parameters (e.g., C_{max} , T_{max} , AUC, $t_{1/2}$) were calculated using non-compartmental analysis.
 - For absolute bioavailability, an intravenous microdose was co-administered with an oral dose.

Conclusion

The discovery of Riociguat (BAY 63-2521) represents a significant milestone in the treatment of pulmonary hypertension. Its unique dual mechanism of action on the sGC enzyme provides a novel therapeutic approach for this debilitating disease. The data and protocols summarized in this guide are derived from key publications and provide a technical foundation for researchers and professionals in the field of drug discovery and development.

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